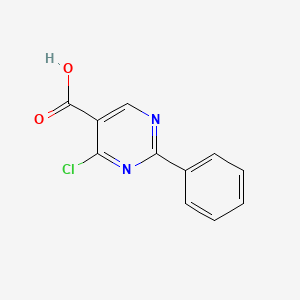

4-Chloro-2-phenylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZQDABCMAQWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356474 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343349-20-2 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-phenylpyrimidine-5-carboxylic acid

This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-Chloro-2-phenylpyrimidine-5-carboxylic acid, a crucial intermediate in pharmaceutical research and development. The synthesis is presented as a robust three-step process, designed for scalability and reproducibility in a laboratory setting. Each step is accompanied by in-depth mechanistic insights and practical considerations to ensure both a high yield and purity of the final product.

I. Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-stage process. This pathway begins with the construction of the core pyrimidine ring system, followed by a chlorination step to introduce the key chloro-substituent, and concludes with the hydrolysis of an ester to yield the final carboxylic acid. This strategic approach allows for the purification of intermediates at each stage, ensuring a high-quality final product.

Caption: Overall synthetic pathway for this compound.

II. Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis. Adherence to these protocols is critical for achieving the desired outcomes.

Step 1: Synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

This initial step involves the construction of the pyrimidine ring through a Pinner-type synthesis. The reaction is a cyclocondensation between benzamidine and diethyl ethoxymethylenemalonate.

Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal (1.0 eq.) in absolute ethanol (a suitable volume to ensure stirring) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Initial Reaction: To the sodium ethoxide solution, add benzamidine hydrochloride (1.0 eq.) and stir for 15-20 minutes to liberate the free base.

-

Addition of Malonate Derivative: Add diethyl ethoxymethylenemalonate (1.0 eq.) dropwise to the reaction mixture at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6. The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product is dried under vacuum to yield ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

This step involves the conversion of the hydroxyl group on the pyrimidine ring to a chloro group using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for the chlorination of hydroxypyrimidines.[1][2]

Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (1.0 eq.) from Step 1 in an excess of phosphorus oxychloride (POCl₃) (typically 5-10 eq.).

-

Addition of Catalyst (Optional but Recommended): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine (e.g., 0.1 eq.), can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess POCl₃ is carefully removed by distillation under reduced pressure.

-

Work-up: The residue is then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step and must be performed with extreme care in a fume hood. The resulting aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium carbonate solution, until the pH is neutral to slightly basic.

-

Extraction and Purification: The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. The product can be purified by column chromatography on silica gel if required.

A more contemporary and environmentally conscious approach involves a solvent-free method using equimolar POCl₃ in a sealed reactor, which has been shown to be effective for large-scale preparations.[1]

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid via saponification.

Protocol:

-

Reaction Setup: Dissolve the ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate (1.0 eq.) from Step 2 in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (NaOH) (typically 1.1-1.5 eq.) in water to the reaction mixture.

-

Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, remove the ethanol under reduced pressure. The remaining aqueous solution is diluted with water and then acidified with a dilute strong acid, such as hydrochloric acid (HCl), to a pH of 2-3.

-

Product Collection: The precipitated solid product, this compound, is collected by filtration.

-

Purification: The collected solid is washed with cold water to remove any inorganic salts and then dried under vacuum to afford the final product in high purity.

III. Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing the synthetic process.

Caption: Step-by-step experimental workflow for the synthesis.

-

Step 1: Pinner Pyrimidine Synthesis: This reaction is a classic method for forming the pyrimidine ring.[3] Benzamidine acts as the N-C-N building block. Diethyl ethoxymethylenemalonate is a crucial C-C-C synthon. The ethoxymethylene group makes the α-carbon highly electrophilic, facilitating the initial nucleophilic attack by one of the amidine nitrogens. The use of a strong base like sodium ethoxide is essential to deprotonate the amidine, increasing its nucleophilicity. The subsequent cyclization and elimination of ethanol lead to the formation of the stable, aromatic pyrimidine ring.

-

Step 2: Chlorination with POCl₃: The conversion of a hydroxypyrimidine (which exists predominantly in its keto tautomeric form, a pyrimidone) to a chloropyrimidine is a nucleophilic substitution reaction on the pyrimidine ring, though the mechanism is more complex. The pyrimidone oxygen first attacks the phosphorus atom of POCl₃, forming a chlorophosphate ester intermediate. This makes the oxygen a good leaving group. A chloride ion, either from POCl₃ itself or from the HCl generated, then attacks the C4 position, leading to the displacement of the chlorophosphate group and the formation of the C-Cl bond.[1][2] The use of excess POCl₃ serves as both the reagent and the solvent.

-

Step 3: Saponification: This is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. A final acid-base reaction between the resulting carboxylic acid and the ethoxide furnishes the carboxylate salt and ethanol. The final acidification step protonates the carboxylate to yield the desired carboxylic acid, which precipitates from the aqueous solution.

IV. Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

| Step | Reactant 1 | Reactant 2 | Key Reagent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Benzamidine HCl | Diethyl Ethoxymethylenemalonate | NaOEt | Reflux | 3-4 | 75-85 |

| 2 | Intermediate Ester | - | POCl₃ | Reflux | 2-3 | 80-90 |

| 3 | Chloro-ester | - | NaOH | 25-50 | 1-2 | 90-98 |

V. Conclusion

The synthesis of this compound presented herein is a reliable and efficient three-step process. By carefully controlling the reaction conditions and following the detailed protocols, researchers can consistently obtain high yields of the target compound with excellent purity. The mechanistic insights provided offer a deeper understanding of the chemical transformations, empowering scientists to adapt and optimize the synthesis for their specific needs. This guide serves as a valuable resource for professionals in drug discovery and chemical development, facilitating the production of this important synthetic intermediate.

VI. References

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

-

Iaroshenko, V. O., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Pharmaceuticals, 14(11), 1169. Available at: [Link]

-

El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura Journal of Chemistry. Available at: [Link]

Sources

Topic: 4-Chloro-2-phenylpyrimidine-5-carboxylic Acid Derivatives: Synthesis and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of 4-chloro-2-phenylpyrimidine-5-carboxylic acid and its derivatives. This scaffold serves as a critical building block in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidines are a fundamental class of heterocyclic compounds, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and various natural products. In drug discovery, the pyrimidine ring is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The strategic functionalization of the pyrimidine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a mainstay in the development of novel therapeutic agents.

The this compound framework is particularly valuable. The phenyl group at the 2-position often serves as a key anchoring point within target proteins. The carboxylic acid at the 5-position provides a site for derivatization to modulate solubility and introduce additional binding interactions. Crucially, the chlorine atom at the 4-position acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of combinatorial library synthesis, allowing for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

The construction of the this compound core is typically achieved through a multi-step sequence starting from readily available materials. A common and robust strategy involves the initial formation of a 2-phenyl-4-hydroxypyrimidine-5-carboxylic ester, followed by chlorination.

Causality Behind Experimental Choices:

-

Pyrimidine Ring Formation: The condensation reaction between an amidine (like benzamidine) and a β-dicarbonyl compound (like diethyl ethoxymethylenemalonate) is a classic and efficient method for constructing the pyrimidine ring. The choice of diethyl malonate derivatives is strategic, as it directly installs the required carboxylic ester functionality at the 5-position.

-

Chlorination Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-hydroxyl (or its tautomeric 4-oxo form) group of the pyrimidine into a 4-chloro substituent. POCl₃ is a powerful dehydrating and chlorinating agent, highly effective for this type of transformation on electron-deficient heterocyclic systems. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

General Synthetic Workflow

Below is a generalized, step-by-step protocol for the synthesis of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate, a key intermediate.

Experimental Protocol: Synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Step 1: Synthesis of Ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate

-

Reagents & Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add benzamidine hydrochloride and diethyl ethoxymethylenemalonate.

-

Reaction: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. It can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination to Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

-

Reagents & Setup: The dried ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate from Step 1 is suspended in an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added to facilitate the reaction.

-

Reaction: The mixture is carefully heated at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure. The remaining residue is then quenched by slowly pouring it onto crushed ice with vigorous stirring.

-

Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with cold water until neutral, and dried. The crude product can be purified by column chromatography or recrystallization to yield the desired ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate.

Visualization of Core Synthesis

Caption: General workflow for the synthesis of the core scaffold.

Chemical Reactivity and Derivatization

The synthetic utility of the this compound scaffold lies in the orthogonal reactivity of its two key functional groups: the C4-chloro substituent and the C5-carboxylic acid.

-

C4-Position (SNAr Reactions): The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the adjacent carbonyl group activates the C4 position for attack. This allows for the introduction of a wide variety of substituents by reacting the chloro-intermediate with different nucleophiles.

-

With Amines: Reaction with primary or secondary amines (anilines, alkylamines, etc.) yields 4-amino-pyrimidine derivatives. This is the most common modification, as the resulting amino linkage is a key feature in many kinase inhibitors.[1][2]

-

With Alcohols/Phenols: Reaction with alkoxides or phenoxides produces 4-ether derivatives.

-

With Thiols: Reaction with thiolates results in the formation of 4-thioether derivatives.

-

-

C5-Position (Carboxylic Acid/Ester Chemistry): The carboxylic acid group (or its ester precursor) is a versatile handle for further modification.

-

Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form a diverse library of amides. This modification is often used to improve solubility or introduce new hydrogen bond donors/acceptors.[3]

-

Esterification/Hydrolysis: The ester can be hydrolyzed to the free carboxylic acid, or the acid can be esterified. The choice between an ester and a free acid can significantly impact cell permeability and pharmacokinetic properties.[4][5]

-

Visualization of Derivatization Pathways

Caption: Key derivatization pathways from the core scaffold.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as valuable leads in multiple therapeutic areas.

Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binder" in protein kinases, and 2-phenylpyrimidine derivatives are prominent in this field. The N1 and N3 atoms of the pyrimidine ring often form crucial hydrogen bonds with the kinase hinge region.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: A series of 2-phenyl pyrimidine derivatives have been developed as potent BTK inhibitors for treating B-cell malignancies and autoimmune diseases.[1] In these compounds, the 4-position is typically substituted with an aniline moiety, which itself is further functionalized to optimize binding and potency.[1] For example, compound 11g from one study showed potent BTK inhibition and excellent anti-proliferation activity against B-cell leukemia lines.[1]

-

Aurora Kinase Inhibitors: Bisanilinopyrimidine derivatives have been identified as exceptionally potent inhibitors of Aurora kinases, which are key regulators of cell division and are overexpressed in many cancers.[2] SAR studies revealed that polar substituents on the B-ring (the aniline at the C4 position) are critical for potent activity.[2]

-

EGFR/ALK Dual Inhibitors: The scaffold has been used to develop dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are important targets in non-small cell lung cancer (NSCLC).[6] Modifications at the C4 and C5 positions are crucial for achieving dual inhibitory activity and overcoming drug resistance.[6][7]

Antifungal Agents

Invasive fungal infections are a major threat to human health, and new antifungal agents are urgently needed. 2-Phenylpyrimidine derivatives have emerged as a promising new class of antifungals.

-

CYP51 Inhibitors: Several studies have focused on designing 2-phenylpyrimidine derivatives that target lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[8][9][10] Through structural optimization, compounds have been identified that exhibit good efficacy against a range of clinically relevant fungal strains, often superior to the first-line drug fluconazole.[8][9][10]

Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases, including COPD and asthma.

-

Phosphodiesterase 4 (PDE4) Inhibitors: A 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderate inhibitor of PDE4, an enzyme that plays a key role in the inflammatory cascade.[3] Further modification of the C5-carboxamide moiety led to a derivative with high in vitro PDE4B inhibitory activity and significant in vivo efficacy in a mouse model of pulmonary inflammation.[3]

Summary of Biological Activities

| Target Class | Specific Target | Example Application | Representative IC₅₀ Values | Reference |

| Kinase Inhibitors | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies | Compound 11g : 82.76% inhibition at 100 nM | [1] |

| Aurora Kinase A | Cancer | Compound 1 : IC₅₀ = 6.1 nM | [2] | |

| EGFR/ALK | Non-Small Cell Lung Cancer | Compound 18 : EGFRL858R/T790M IC₅₀ = 1.3 nM; ALKL1196M IC₅₀ = 11.2 nM | [6] | |

| Antifungal Agents | CYP51 (Lanosterol 14α-demethylase) | Invasive Fungal Infections | Compound C6 : MIC against C. albicans = 0.25 µg/mL | [8][9] |

| Anti-inflammatory | Phosphodiesterase 4 (PDE4B) | COPD / Inflammation | Compound 10f : IC₅₀ = 8.3 nM | [3] |

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its robust and versatile synthesis, combined with the orthogonal reactivity of its key functional groups, provides a powerful platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent inhibitors of kinases, fungal enzymes, and inflammatory targets underscores its continued importance in drug discovery.

Future research will likely focus on exploring new chemical space by introducing novel nucleophiles at the C4-position and employing advanced coupling strategies at the C5-position. Furthermore, the application of this scaffold is expanding beyond these established areas, with potential in other therapeutic fields. As our understanding of disease biology deepens, the 2-phenylpyrimidine core will undoubtedly serve as a foundational element in the design of the next generation of targeted therapies.

References

- Wang, M., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm, 10(2), 296-303.

- Organic Chemistry Portal. Pyrimidine synthesis.

- Kato, M., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6032-6037.

- El-Damasy, A. K., et al. (2022). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate.

- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6).

- Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505.

- Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505.

- Dar, A. M., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(4), 406-411.

- Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505.

- Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-2725.

- Liu, Q., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.

- Eldehna, W. M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7545.

- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2463-2473.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.

Sources

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 2-Phenylpyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted 2-Phenylpyrimidine Derivatives

The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core of nucleic acids (cytosine, thymine, and uracil) and numerous clinically significant drugs.[1][2] When substituted with a phenyl group at the 2-position, the resulting 2-phenylpyrimidine core emerges as a "privileged structure" in medicinal chemistry. This framework provides a versatile and synthetically accessible template for developing ligands that can interact with a wide array of biological targets with high affinity and specificity. The aromatic nature of both rings allows for diverse substitutions, enabling fine-tuning of physicochemical properties and pharmacological profiles.

This technical guide offers a comprehensive exploration of the multifaceted biological activities of substituted 2-phenylpyrimidine derivatives. We will delve into their significant potential as anticancer, antifungal, and anti-inflammatory agents, grounded in an analysis of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold for therapeutic innovation.

Section 1: Anticancer Activity

Substituted 2-phenylpyrimidine derivatives have demonstrated potent anticancer activity through the modulation of various critical cellular pathways. Their efficacy stems from their ability to selectively inhibit key enzymes, such as protein kinases and deubiquitinases, that are often deregulated in cancer.[3][4]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and apoptosis.[5]

-

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[6] Its overexpression is linked to B-cell malignancies. Certain 2-phenylpyrimidine derivatives have been developed as potent BTK inhibitors. For instance, compound 11g , featuring a 3-methyl phenylcarbamoyl substituent, demonstrated superior anti-proliferative activity against Raji and Ramos B-cell leukemia lines compared to the clinical inhibitor ibrutinib.[6] Mechanistically, these compounds inhibit the phosphorylation of BTK and its downstream substrate, phospholipase γ2 (PLCγ2), leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[6]

}

Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.

-

Other Kinase Targets: Derivatives of the broader pyrimidine class have been developed to target other kinases, such as Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small-cell lung cancer and other solid tumors.[7][8] The general principle involves the pyrimidine core acting as a hinge-binding motif within the ATP-binding pocket of the kinase, with substitutions on the phenyl ring and other positions providing selectivity and potency.

Other Anticancer Mechanisms

-

USP1/UAF1 Deubiquitinase Inhibition: The USP1/UAF1 deubiquitinase complex is a regulator of the DNA damage response, making it a promising anticancer target. High-throughput screening led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) as nanomolar inhibitors of USP1/UAF1. This inhibition leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival in non-small cell lung cancer cell lines.[3]

-

Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells. A series of 2-phenylpyrimidine coumarin derivatives were designed as telomerase inhibitors. These compounds showed significant antiproliferative activity against various cancer cell lines (CNE2, KB, and Cal27) by inhibiting telomere extension.[9][10]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

| Compound Class/Example | Target | Cancer Cell Lines | IC50 / GI50 (µM) | Reference |

| Phenylpyrimidine 11g | BTK | Raji, Ramos, HL60 | 6.98, 5.39, 3.66 | [6] |

| ML323 | USP1/UAF1 | A549 (Lung) | ~1.0 | [3] |

| Coumarin Hybrid 13 | Telomerase | CNE2 (Nasopharyngeal) | Data reported as highly active | [9][10] |

| Pyrido[2,3-d]pyrimidine | EGFR | PC-3 (Prostate) | 0.099 (for compound 8a) | [8] |

| Hydrazone Hybrid | Topoisomerase II | LoVo (Colon), MCF-7 (Breast) | Various, potent activity reported | [11] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a reliable method for evaluating the in vitro anti-proliferative effects of 2-phenylpyrimidine derivatives.[7][11]

Causality Statement: The SRB assay was chosen for its robustness, sensitivity, and basis in measuring total cellular protein content, which provides a direct correlation to cell number. Unlike metabolic assays (e.g., MTT), it is less susceptible to interference from compounds affecting cellular redox potential.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 2-phenylpyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. This step fixes the cells and precipitates total cellular protein.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and non-adherent cells. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization & Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the GI50 value using non-linear regression analysis.

Section 2: Antifungal Activity

Invasive fungal infections pose a significant threat to human health, particularly in immunocompromised individuals, necessitating the development of new antifungal agents.[12] 2-Phenylpyrimidine derivatives have emerged as a promising class of antifungals, primarily by targeting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[13]

Mechanism of Action: CYP51 Inhibition

The primary target for these antifungal compounds is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[13] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. Through structural optimization and scaffold hopping strategies, novel 2-phenylpyrimidine derivatives have been designed to fit snugly into the active site of CYP51, exhibiting potent inhibitory activity.[12][13] Compound C6 from one such study showed superior efficacy against seven clinically relevant fungal strains compared to the first-line drug fluconazole.[13]

Quantitative Data: In Vitro Antifungal Activity

Antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Target | Fungal Strains | MIC (µg/mL) | Reference |

| C6 | CYP51 | C. albicans, C. tropicalis, C. neoformans | ≤0.125 - 1 | [13] |

| A9 | CYP51 | C. albicans | 8 | [13] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is a self-validating system for determining the MIC of antifungal agents.[13]

Methodology:

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate for 24 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-phenylpyrimidine derivative in RPMI-1640 medium, typically ranging from 64 µg/mL to 0.125 µg/mL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted compound. Include a drug-free growth control well and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control, as assessed visually or with a spectrophotometer.

}

General workflow for the discovery of novel antifungal 2-phenylpyrimidine derivatives.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes in the arachidonic acid pathway.[14][15]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that certain pyrimidine derivatives are selective COX-2 inhibitors.[15] Morpholinopyrimidine derivatives, for example, were found to dramatically reduce the expression of both iNOS and COX-2 mRNA and protein levels in LPS-stimulated macrophage cells, thereby inhibiting the inflammatory response.[17]

}

Inhibition of the COX-2 inflammatory pathway by pyrimidine derivatives.

Experimental Protocol: Nitric Oxide (NO) Determination in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophage cells.[17]

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Cytotoxicity Pre-screen: First, determine the non-toxic concentrations of the test compounds on RAW 264.7 cells using an MTT or SRB assay to ensure that any reduction in NO is not due to cell death.

-

Compound Treatment & Stimulation: Pre-treat the cells with various non-toxic concentrations of the 2-phenylpyrimidine derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only treated cells.

Section 4: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of the 2-phenylpyrimidine derivatives and their biological activity is crucial for rational drug design.[18]

-

Anticancer (BTK Inhibitors): For BTK inhibition, large-size substituent groups at the C-4 aniline moiety of the pyrimidine core are more favorable for activity. A 3-methyl phenylcarbamoyl substituent was found to be optimal in one study.[6] Conversely, disubstituted arylamines at the same position were not beneficial for inhibition.[6]

-

Antifungal (CYP51 Inhibitors): The nature of substituents on the phenyl ring (Ring B) significantly impacts antifungal activity. Introducing halogen atoms at the 4-position generally increases activity with size (F < Cl < Br), but a larger iodine atom decreases it. This suggests an optimal size and hydrophobic interaction within a specific cavity of the CYP51 active site.[13]

-

General Observations: The pyrimidine core often acts as a bioisostere for other heterocyclic systems and serves as an excellent scaffold for orienting substituents into the binding pockets of target proteins. Lipophilicity and the presence of hydrogen bond donors/acceptors are critical parameters that are modulated by different substitutions to achieve desired potency and selectivity.[19]

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold is a remarkably versatile and potent core for the development of novel therapeutics. Derivatives have demonstrated significant and clinically relevant activity as anticancer, antifungal, and anti-inflammatory agents by selectively modulating key biological targets. The synthetic tractability of this scaffold allows for extensive exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can inhibit multiple related targets (e.g., different kinases in a cancer pathway) to overcome drug resistance.

-

Improving Pharmacokinetics: Optimizing derivatives to enhance oral bioavailability, metabolic stability, and safety profiles to facilitate their translation into clinical candidates.[20]

-

Novel Targets: Expanding the application of the 2-phenylpyrimidine library to new and emerging biological targets for other diseases, including neurodegenerative and viral disorders.

The continued investigation of this privileged scaffold holds immense promise for the discovery of next-generation medicines to address unmet medical needs.

References

- Gao, Z., Zhang, J., Li, K., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15, 492-505. [Link][12][13]

- Zhao, D., et al. (Date not available). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Provided by NIH/PMC. [Link][6]

- RSC Publishing. (Date not available). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

- Lv, P., et al. (Date not available). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents.

- Source not specified. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Source not specified. [Link][10]

- Tsybizova, A., et al. (Date not available). Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine. [Link][21]

- Mouslim, M., et al. (Date not available). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link][19]

- Sokornova, S., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Provided by NIH. [Link][11]

- Dexter, H.L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. [Link][3]

- IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link][1]

- Journal of Advanced Scientific Research. (Date not available). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link][4]

- Mangalagiu, I., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. Annales Pharmaceutiques Francaises, 56(4), 181-3. [Link][22]

- ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- al-Ashmawy, M.I., et al. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Bollettino Chimico Farmaceutico, 136(6), 492-9. [Link][14]

- Al-Warhi, T., et al. (Date not available). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link][5]

- Nunes, A.B., et al. (Date not available). Antifungal and Antibacterial Activity of the Derivative p-NO2-PYRIMIDINE. Source not specified. [Link][24]

- Al-Said, M.S., et al. (Date not available).

- Wujec, M., et al. (Date not available). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link][15]

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link][2]

- Ali, T.E.S., et al. (2025).

- El-Gaby, M.S.A., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Source not specified. [Link][27]

- MDPI. (2024).

- ResearchGate. (Date not available). Structure activity relationship.

- van der Made, T.K., et al. (Date not available).

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-phenylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-chloro-2-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the interpretation of these spectra for the structural elucidation and verification of this compound. Standard experimental protocols for obtaining such data are also detailed.

Introduction and Molecular Structure

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including several approved drugs. The presence of a phenyl group, a chloro substituent, and a carboxylic acid function on the pyrimidine ring suggests a molecule with potential for diverse chemical interactions and biological activities. Accurate structural confirmation is the bedrock of any chemical research, and spectroscopic methods are the primary tools for this purpose. This guide will provide a comprehensive overview of the expected spectroscopic signatures of the title compound.

The structure of this compound is characterized by a central pyrimidine ring. A phenyl group is attached at the C2 position, a chlorine atom at the C4 position, and a carboxylic acid group at the C5 position. The numbering of the pyrimidine ring is crucial for the assignment of NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring, the pyrimidine ring, and the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H6 | 9.0 - 9.3 | Singlet (s) | 1H |

| Phenyl-H (ortho) | 8.4 - 8.6 | Multiplet (m) | 2H |

| Phenyl-H (meta, para) | 7.5 - 7.7 | Multiplet (m) | 3H |

| Carboxylic Acid-OH | 12.0 - 14.0 | Broad Singlet (br s) | 1H |

Causality behind Predictions:

-

Pyrimidine-H6: This proton is on a carbon adjacent to a nitrogen atom and the carbon bearing the carboxylic acid. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group will significantly deshield this proton, pushing its chemical shift downfield to the 9.0 - 9.3 ppm region.

-

Phenyl Protons: The protons on the phenyl ring will be found in the aromatic region. The ortho-protons are expected to be the most deshielded due to the anisotropic effect of the pyrimidine ring. The meta and para protons will likely appear as a complex multiplet at a slightly higher field.

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal. Its characteristic chemical shift is in the 12.0 - 14.0 ppm range and is often concentration and solvent-dependent[1].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| Pyrimidine-C2 | 162 - 165 |

| Pyrimidine-C4 | 160 - 163 |

| Pyrimidine-C6 | 155 - 158 |

| Phenyl-C (ipso) | 135 - 138 |

| Phenyl-C (para) | 130 - 133 |

| Phenyl-C (ortho) | 128 - 130 |

| Phenyl-C (meta) | 127 - 129 |

| Pyrimidine-C5 | 118 - 122 |

Causality behind Predictions:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the 165-185 ppm region[2][3].

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are in a heteroaromatic system and are deshielded. The carbons directly attached to electronegative atoms (N and Cl) will be the most downfield.

-

Phenyl Carbons: The phenyl carbons will appear in the aromatic region (120-140 ppm). The ipso-carbon (the one attached to the pyrimidine ring) will be deshielded. The other phenyl carbons will have chemical shifts typical for a substituted benzene ring.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic rings.

Table 3: Predicted Key IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=N and C=C stretch (Aromatic Rings) | 1450-1600 | Medium to Strong |

| C-O stretch (Carboxylic Acid) | 1200-1300 | Medium |

| C-Cl stretch | 700-800 | Medium to Strong |

Causality behind Predictions:

-

O-H Stretch: The O-H stretch of a carboxylic acid is one of the most characteristic IR bands, appearing as a very broad absorption over a wide range due to strong hydrogen bonding[1].

-

C=O Stretch: The carbonyl stretch of a carboxylic acid is a strong, sharp peak typically found around 1700 cm⁻¹.

-

Aromatic Stretches: The C=C and C=N stretches of the pyrimidine and phenyl rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₁H₇ClN₂O₂) is approximately 249.01 g/mol for the ³⁵Cl isotope and 251.01 g/mol for the ³⁷Cl isotope. Therefore, the mass spectrum should show a characteristic M⁺ and M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxylic acid group (45 Da), leading to a significant fragment ion.

-

Loss of Cl: Cleavage of the C-Cl bond (loss of 35/37 Da) is another likely fragmentation pathway.

-

Loss of Phenyl Group: Fragmentation involving the loss of the phenyl group (77 Da) is also possible.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for such molecules.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the cohesive interpretation of all spectroscopic data. The following diagram illustrates the logical flow of this integrated analysis.

Caption: Workflow for structural confirmation.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures and the principles behind them, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for obtaining high-quality data for this and related compounds. The integration of data from multiple spectroscopic techniques is paramount for the unambiguous structural elucidation of novel chemical entities.

References

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- Royal Society of Chemistry. (2019). Supporting Information.

- Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (C8H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Carboxylic Acids for Researchers and Drug Development Professionals

Introduction: The Pyrimidine Carboxylic Acid Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] The incorporation of a carboxylic acid moiety onto this privileged scaffold gives rise to the class of pyrimidine carboxylic acids, compounds of significant interest in drug discovery and development. This functional group bestows unique physicochemical properties, offering a handle for molecular interactions with biological targets and providing opportunities for synthetic modification.[3][4]

This in-depth guide provides a comprehensive exploration of the critical physical and chemical properties of pyrimidine carboxylic acids. Moving beyond a simple recitation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind these properties and their implications for drug design, synthesis, and formulation. We will explore key parameters such as acidity, solubility, and spectral characteristics, and discuss the reactivity of the carboxylic acid group in the context of the pyrimidine ring. Furthermore, we will examine the crucial structure-activity relationships that govern the biological effects of these compounds, providing insights for the rational design of novel therapeutics.

Core Physicochemical Properties: A Foundation for Drug Design

The journey of a drug molecule from bench to bedside is profoundly influenced by its fundamental physicochemical properties. For pyrimidine carboxylic acids, a thorough understanding of these characteristics is essential for predicting their behavior in biological systems and for guiding their optimization.[4]

Acidity (pKa): A Key Determinant of Ionization and Bioavailability

The acidity, quantified by the pKa value, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn influences solubility, permeability, and target binding.[5] The pyrimidine ring, being electron-deficient, influences the acidity of the attached carboxylic acid group. The two nitrogen atoms in the ring act as electron-withdrawing groups, leading to a stabilization of the carboxylate anion and thus an increase in acidity (lower pKa) compared to benzoic acid.

The position of the carboxylic acid group and the presence of other substituents on the pyrimidine ring can further modulate the pKa. For instance, electron-withdrawing groups will generally increase acidity, while electron-donating groups will decrease it.

Table 1: A Comparative Look at the pKa Values of Key Pyrimidine Carboxylic Acids

| Compound | Structure | pKa1 | pKa2 | Reference(s) |

| Orotic Acid | 2,4-dioxo-1H-pyrimidine-6-carboxylic acid | 1.8 (+1) | 9.55 (0) | |

| 2-Aminopyrimidine-4-carboxylic acid | 2-amino-pyrimidine-4-carboxylic acid | 1.55 (Predicted) | - | |

| Pyrimidine-2-carboxylic acid | pyrimidine-2-carboxylic acid | 3.08 (Predicted) | - | |

| Pyrimidine-4-carboxylic acid | pyrimidine-4-carboxylic acid | 2.81 (Predicted) | - |

Potentiometric titration is a robust and widely accepted method for the experimental determination of pKa values.

Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the pyrimidine carboxylic acid of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration:

-

Place a known volume of the pyrimidine carboxylic acid solution in a thermostated vessel.

-

If the compound is a weak acid, it can be titrated with the standard NaOH solution.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH to stabilize and record the value.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For a diprotic acid like orotic acid, two inflection points will be observed, corresponding to the two pKa values.

-

Figure 1. Workflow for pKa determination via potentiometric titration.

Solubility: A Gatekeeper for Absorption and Formulation

Aqueous solubility is a critical factor for oral drug absorption and is a key consideration in formulation development.[4] The solubility of pyrimidine carboxylic acids is influenced by a combination of factors, including the crystalline lattice energy of the solid form, the polarity of the molecule, and its ionization state.

Generally, these compounds are crystalline solids with limited solubility in water.[6] The presence of the polar carboxylic acid and pyrimidine nitrogen atoms allows for hydrogen bonding with water, but the overall aromatic character of the ring can limit solubility. The solubility of these compounds is highly pH-dependent. At a pH below the pKa of the carboxylic acid, the compound will be in its less soluble neutral form. As the pH increases above the pKa, the carboxylic acid is deprotonated to the more soluble carboxylate anion.

Table 2: Solubility Data for Selected Pyrimidine Carboxylic Acids

| Compound | Solvent | Solubility | Reference(s) |

| Orotic Acid | Water | Poorly soluble | |

| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | ~1 mg/mL | |

| Pyrimidine-4-carboxylic acid | DMSO | 20 mg/mL | |

| Pyrimidine-2-carboxylic acid | Polar solvents | Soluble |

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid pyrimidine carboxylic acid to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound is used for quantification.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Emergence of 2-Phenylpyrimidine Derivatives as Potent Antifungal Agents: A Technical Guide

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with new mechanisms of action or improved efficacy. The 2-phenylpyrimidine scaffold has recently emerged as a highly promising chemotype in the development of new antifungal therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanism of action of novel 2-phenylpyrimidine derivatives. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a critical analysis of structure-activity relationships. This guide is intended to serve as a practical and authoritative resource to accelerate the development of this promising new class of antifungal agents.

Introduction: The Imperative for Novel Antifungal Scaffolds

Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, with high morbidity and mortality rates, particularly in immunocompromised patient populations.[1][2] The current clinical armamentarium of antifungal drugs is limited to a few major classes, primarily azoles, polyenes, echinocandins, and pyrimidine analogs.[3][4] The widespread use of these agents has inevitably led to the emergence of drug-resistant fungal pathogens, rendering many standard therapies ineffective.[4]

The azole antifungals, which are the most widely used class, act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.[4] However, resistance to azoles, often through mutations in the ERG11 gene (which encodes CYP51) or overexpression of efflux pumps, is a major clinical challenge.[4]

This landscape underscores the critical need for the discovery and development of novel antifungal agents with distinct chemical scaffolds and potentially new mechanisms of action. The 2-phenylpyrimidine core has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[6] Recent research has highlighted its potential as a potent scaffold for the development of novel CYP51 inhibitors with improved antifungal activity, including against azole-resistant strains.[1] This guide will provide a detailed exploration of this promising new class of antifungal agents.

The 2-Phenylpyrimidine Scaffold: A Privileged Structure for Antifungal Drug Discovery

The rationale for exploring the 2-phenylpyrimidine scaffold as a source of new antifungal agents is rooted in a strategy known as "scaffold hopping." This approach involves modifying the core structure of a known bioactive molecule to identify new chemotypes with improved properties. In the case of the 2-phenylpyrimidine derivatives discussed here, initial screening of a compound library identified a lead compound with moderate antifungal activity.[1] Molecular docking studies of this initial hit against the crystal structure of fungal CYP51 revealed that a bulky tricyclic backbone was causing steric clashes with amino acid residues in the active site.[5]

This led to the hypothesis that replacing this bulky group with a more streamlined 2-phenylpyrimidine scaffold could alleviate these steric hindrances and improve binding affinity. The pyrimidine moiety, a key component of nucleobases, is a well-established pharmacophore in numerous approved drugs and has been shown to enhance the antifungal activity of some CYP51 inhibitors.[1][5] This strategic design choice, grounded in structural biology and medicinal chemistry principles, laid the foundation for the synthesis and evaluation of a new generation of potent antifungal candidates.

Synthetic Chemistry: A Step-by-Step Approach to 2-Phenylpyrimidine Derivatives

The synthesis of 2-phenylpyrimidine derivatives can be achieved through a multi-step process. The following is a detailed protocol for the synthesis of a representative compound, which can be adapted for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Detailed Synthesis Protocol

This protocol is based on established synthetic routes for 2-phenylpyrimidine derivatives.[1]

Step 1: Synthesis of the Phenylguanidine Intermediate

-

To a solution of the desired aniline (1.0 eq) in a suitable solvent such as ethanol, add cyanamide (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the corresponding phenylguanidine derivative.

Step 2: Cyclization to form the 2-Phenylpyrimidine Core

-

In a round-bottom flask, dissolve the phenylguanidine derivative (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq) in an appropriate solvent like ethanol.

-

Add a catalytic amount of a base, such as sodium ethoxide or potassium carbonate, to the mixture.

-

Reflux the reaction mixture for 8-12 hours, again monitoring by TLC.

-

After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude 2-phenylpyrimidine derivative is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Further Functionalization (Example: Amide Coupling)

-

For derivatives requiring further modification, such as the potent compound C6, an amide coupling reaction can be employed.[1]

-

Dissolve the 2-phenylpyrimidine intermediate with a carboxylic acid functional group (1.0 eq) in a dry aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent such as PyBop (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

To this mixture, add the desired amine (1.1 eq) and stir at room temperature for 12-24 hours.

-

The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final compound is purified by column chromatography on silica gel.

Biological Evaluation: A Rigorous Workflow for Antifungal Assessment

The evaluation of novel 2-phenylpyrimidine derivatives as antifungal agents follows a well-defined, multi-stage process, from initial in vitro screening to in vivo efficacy studies.

In Vitro Antifungal Susceptibility Testing

The primary method for assessing the in vitro antifungal activity of new compounds is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 protocol for yeasts.[1]

Step-by-Step Protocol for In Vitro Antifungal Susceptibility Testing:

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

-

A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

-

The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Preparation of Drug Dilutions:

-

The 2-phenylpyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

The plates are incubated at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well. The endpoint is determined visually or by using a spectrophotometer to measure optical density.

-